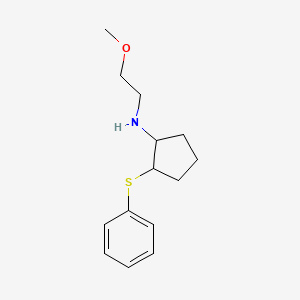
4-Ethyl-3'-fluoro-2,3,4,5-tetrahydro-1,1'-biphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethyl-3’-fluoro-2,3,4,5-tetrahydro-1,1’-biphenyl is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of an ethyl group at the 4th position and a fluoro group at the 3’ position on the biphenyl structure. The tetrahydro designation indicates that the biphenyl ring system is partially saturated, containing four hydrogen atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-3’-fluoro-2,3,4,5-tetrahydro-1,1’-biphenyl can be achieved through several synthetic routes. One common method involves the Friedel-Crafts alkylation of a fluoro-substituted biphenyl precursor with an ethylating agent in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of 4-Ethyl-3’-fluoro-2,3,4,5-tetrahydro-1,1’-biphenyl may involve continuous flow processes where the reactants are fed into a reactor containing the catalyst. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products. The product is then purified using techniques such as distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
4-Ethyl-3’-fluoro-2,3,4,5-tetrahydro-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the fluoro group to a hydrogen atom, yielding a fully saturated biphenyl derivative.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the biphenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the fluoro group.
Substitution: Reagents such as bromine (Br2) or sulfuric acid (H2SO4) can be used for electrophilic aromatic substitution reactions.
Major Products
Oxidation: Formation of 4-ethyl-3’-fluorobenzophenone or 4-ethyl-3’-fluorobenzoic acid.
Reduction: Formation of 4-ethyl-2,3,4,5-tetrahydro-1,1’-biphenyl.
Substitution: Formation of various substituted biphenyl derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
4-Ethyl-3’-fluoro-2,3,4,5-tetrahydro-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.
Wirkmechanismus
The mechanism of action of 4-Ethyl-3’-fluoro-2,3,4,5-tetrahydro-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. The fluoro group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The ethyl group may contribute to the compound’s lipophilicity, affecting its distribution within biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Ethyl-2’-fluoro-4-propyl-1,1’:4’,1’'-terphenyl
- 1H-Carbazole, 2,3,4,9-tetrahydro-
Uniqueness
4-Ethyl-3’-fluoro-2,3,4,5-tetrahydro-1,1’-biphenyl is unique due to its specific substitution pattern and partial saturation of the biphenyl ring. This structural uniqueness can result in distinct chemical and biological properties compared to other biphenyl derivatives.
Eigenschaften
CAS-Nummer |
643752-47-0 |
|---|---|
Molekularformel |
C14H17F |
Molekulargewicht |
204.28 g/mol |
IUPAC-Name |
1-(4-ethylcyclohexen-1-yl)-3-fluorobenzene |
InChI |
InChI=1S/C14H17F/c1-2-11-6-8-12(9-7-11)13-4-3-5-14(15)10-13/h3-5,8,10-11H,2,6-7,9H2,1H3 |
InChI-Schlüssel |
VNGQAVNMEZJWFK-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1CCC(=CC1)C2=CC(=CC=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Pyrrolidine, 1-[[6-(6-cyanohexyl)-3-pyridinyl]carbonyl]-2-methyl-](/img/structure/B12599669.png)
![N-[2-(2-Hydroxyethoxy)ethyl]-4-nitrobenzene-1-sulfonamide](/img/structure/B12599676.png)
![4-[(Thiophen-2-yl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12599678.png)
![1-[(But-2-yn-1-yl)oxy]-2-(hept-1-en-5-yn-4-yl)benzene](/img/structure/B12599681.png)
![1-[tert-Butyl(cyclohexylmethyl)amino]-2-diazonioethen-1-olate](/img/structure/B12599707.png)
![3-(4-Acetylphenyl)-4-[4-(methanesulfonyl)phenyl]furan-2(5H)-one](/img/structure/B12599713.png)
![4-amino-5-cyano-6-ethoxy-N-[(2-sulfamoylphenyl)methyl]pyridine-2-carboxamide](/img/structure/B12599725.png)

![7-Phenyl-7H-benzo[c]carbazole](/img/structure/B12599735.png)

![N-[3-(Cyclopropylamino)phenyl]acetamide](/img/structure/B12599738.png)

![1H-Pyrrolo[2,3-b]pyridine, 3-iodo-1-[(4-methylphenyl)sulfonyl]-5-phenyl-](/img/structure/B12599745.png)
![Azuleno[2,1-b]thiophene, 9-bromo-](/img/structure/B12599746.png)
